N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide
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Overview
Description
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide typically involves the reaction of 2-hydroxy-6-methylquinoline with propylmethanesulfonamide under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like ethanol . The process involves nucleophilic substitution, where the hydroxyl group of the quinoline derivative reacts with the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes and proteins involved in microbial growth and cancer cell proliferation. It may also interfere with cellular pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Known for its antimicrobial properties.
4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline N-oxides: Exhibits diverse biological activities.
Uniqueness
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline ring with a sulfonamide group enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H20N2O3S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylmethanesulfonamide |
InChI |
InChI=1S/C15H20N2O3S/c1-4-7-17(21(3,19)20)10-13-9-12-8-11(2)5-6-14(12)16-15(13)18/h5-6,8-9H,4,7,10H2,1-3H3,(H,16,18) |
InChI Key |
WFABCFUBCHMBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C |
Origin of Product |
United States |
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